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The molecule contains several heterocyclic rings, including a thiazole ring and a furan ring. Heterocyclic compounds are a vast class of molecules with diverse biological properties. Research in this area often focuses on the development of new drugs and pharmaceuticals [].
The presence of a carboxylic acid group suggests potential applications in medicinal chemistry as a scaffold for designing new molecules. Carboxylic acids can participate in various biological processes and are common functional groups in drugs [].
2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid shares some structural similarity with known bioactive molecules. For instance, research has been conducted on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which exhibit antimicrobial activity []. This suggests that 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid could be a potential candidate for investigation in the field of antimicrobial drug discovery.
2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which includes sulfur and nitrogen atoms. Its molecular formula is C₉H₇NO₃S, and it has a molecular weight of approximately 209.22 g/mol . The compound features a furan ring, a methyl group at the 4-position of the thiazole, and a carboxylic acid functional group at the 5-position. This unique structure contributes to its diverse chemical properties and biological activities.
These reactions can be utilized to synthesize derivatives with modified biological activities or enhanced solubility.
2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant biological activity. Studies have shown that compounds containing thiazole rings often possess antimicrobial properties. This particular compound has been noted for its potential effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations that indicate strong antibacterial activity .
The synthesis of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through several methods:
These synthetic routes allow for the production of this compound in varying yields and purities depending on the conditions employed.
The compound has potential applications in various fields:
Interaction studies of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid with biological targets are essential for understanding its mechanism of action. Preliminary studies suggest that it may interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism, leading to inhibition of growth . Further research is required to elucidate these interactions fully.
Several compounds share structural similarities with 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-1,3-thiazole-5-carboxylic acid | C₅H₅NO₂S | Simpler structure; lacks furan moiety |
| 4-Methyl-2-(5-methyl-2-furyl)-1,3-thiazole-5-carboxylic acid | C₁₀H₉NO₃S | Additional methyl group; larger molecular size |
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | C₉H₈N₂O₂S | Contains a phenyl group instead of furan; different biological profile |
The uniqueness of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid lies in its specific combination of the furan ring and thiazole structure, which may contribute to distinct biological activities not observed in other similar compounds.